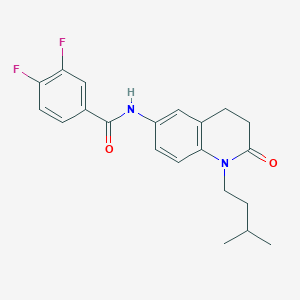

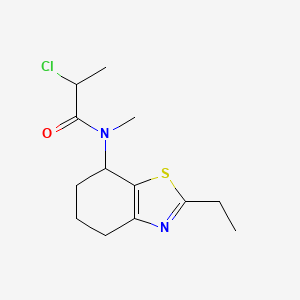

3,4-difluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a benzamide derivative, which is a class of compounds containing a carboxamido substituent attached to a benzene ring . It also contains a tetrahydroquinoline, a type of heterocyclic compound.

Chemical Reactions Analysis

Benzamides and tetrahydroquinolines can undergo a variety of chemical reactions. For example, benzamides can react with Grignard reagents to form ketones. Tetrahydroquinolines can undergo reactions such as oxidation and reduction .科学的研究の応用

Palladium-Catalyzed Enantioselective Reactions

Palladium-catalyzed, enantioselective formal cycloaddition between benzyltriflamides and allenes offers a straightforward access to enantioenriched isoquinolines. This process highlights the synthetic versatility of similar structures for creating valuable tetrahydroisoquinoline skeletons, crucial in medicinal chemistry (Vidal, Mascareñas, & Gulías, 2019).

Anionic Activation for Novel Synthons

Anionic activation of a trifluoromethyl group demonstrates a novel method for synthesizing isoxazoles and 1,3,5-triazines, illustrating the potential for creating diverse organic molecules with complex fluorinated structures (Strekowski et al., 1995).

Carbonylation of Aminoquinoline Benzamides

Direct carbonylation of aminoquinoline benzamides, catalyzed by cobalt, allows for the synthesis of imides, showcasing the chemical flexibility and potential applications in developing novel compounds with specific functional groups (Grigorjeva & Daugulis, 2014).

Fluorinated Heterocycles Synthesis

Experimental and theoretical studies on rhodium-catalyzed coupling of benzamides with 2,2-difluorovinyl tosylate offer diverse synthesis methods for fluorinated heterocycles, essential in pharmaceutical and agrochemical industries (Wu et al., 2017).

Imaging Sigma2 Receptor Status

Fluorine-18-labeled benzamide analogues provide a method for imaging the sigma2 receptor status of solid tumors with positron emission tomography, indicating potential diagnostic applications in oncology (Tu et al., 2007).

将来の方向性

特性

IUPAC Name |

3,4-difluoro-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F2N2O2/c1-13(2)9-10-25-19-7-5-16(11-14(19)4-8-20(25)26)24-21(27)15-3-6-17(22)18(23)12-15/h3,5-7,11-13H,4,8-10H2,1-2H3,(H,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOGKSPSIWXSOQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-difluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2366031.png)

![(2E)-3-[5-(2-methylcyclopropyl)-2-furyl]acrylic acid](/img/structure/B2366033.png)

![N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2366035.png)

![(3R,4S)-1-[2-[Methyl(prop-2-enoyl)amino]acetyl]-4-phenylpyrrolidine-3-carboxamide](/img/structure/B2366038.png)

![2-[(3E)-1-(dimethylamino)-3-{[(4-fluorophenyl)methoxy]imino}propylidene]propanedinitrile](/img/structure/B2366039.png)

![N-[2-[4-(4-Methoxyphenoxy)phenyl]ethyl]prop-2-enamide](/img/structure/B2366049.png)

![(2S)-2-[(1,2,3,4-tetrahydronaphthalen-2-yl)amino]butan-1-ol hydrochloride](/img/structure/B2366050.png)